2-(2-Fmoc-aminoethylamino)ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

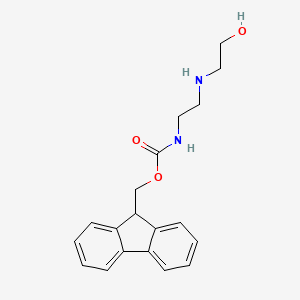

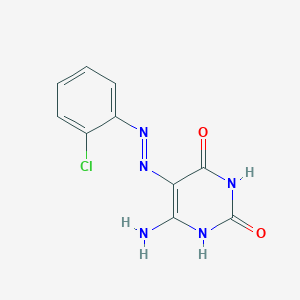

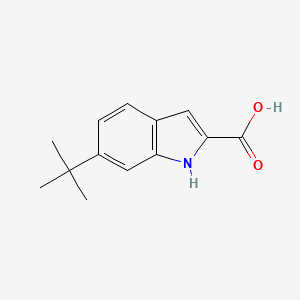

2-(2-Fmoc-aminoethylamino)ethanol is a chemical compound with the molecular formula C19H22N2O3 . It is also known as 9-Fluorenylmethyl N-(2-hydroxyethyl)carbamate .

Synthesis Analysis

The synthesis of 2-(2-Fmoc-aminoethylamino)ethanol involves the reaction of 2-(2-hydroxyethoxy)ethylamine with FMOC-C1 in saturated sodium bicarbonate and THF . Another method involves the reaction of 5-tosyloxy-3-oxapentanol with potassium phthalate to produce 2-(2-phthalimidoethoxy)ethanol, which is then converted to 2-(2-aminoethoxy)ethanol by reacting with hydrazine monohydrate .Molecular Structure Analysis

The molecular structure of 2-(2-Fmoc-aminoethylamino)ethanol can be represented by the SMILES string OCCNC(OCC1C(C=CC=C2)=C2C3=C1C=CC=C3)=O .Chemical Reactions Analysis

2-(2-Fmoc-aminoethylamino)ethanol has been found to have superior performance to monoethanolamine for CO2 separation, in terms of its ability to sorb CO2 by its primary amine and desorb CO2 by its secondary amine .Physical And Chemical Properties Analysis

2-(2-Fmoc-aminoethylamino)ethanol is a white powder with a melting point of 144-147 °C (lit.) . It has a molecular weight of 283.32 .Scientific Research Applications

Solid-Phase Synthesis of Peptide Alcohols

- Peptide Synthesis Applications : 2-(2-Fmoc-aminoethylamino)ethanol is utilized in the synthesis of peptide alcohols through solid-phase synthesis methods, offering efficient strategies for constructing peptides with a C-terminal alcohol. This approach is exemplified in the synthesis of Octreotide, a peptide drug, showcasing the compound's role in developing therapeutic peptides with high yield and purity (Hsieh, Wu, & Chen, 1998).

Novel Protective Groups for Peptide Synthesis

- Development of Base-Labile Amino-Protective Groups : Research into modifying 2-(methylsulphonyl)ethanol has led to the creation of new amino-protective groups that are labile in alkaline media. These developments provide alternative strategies for peptide synthesis, highlighting the flexibility and utility of derivatives in enhancing synthetic methodologies (Verhart & Tesser, 2010).

Enhancement of Peptide Synthesis Techniques

- Microwave-Assisted Immobilization : The efficacy of microwave irradiation in immobilizing alcohols onto resins was studied, demonstrating that Fmoc-aminoethanol derivatives can be effectively bound to resins under microwave conditions. This technique offers a faster and more efficient alternative to traditional methods, without the need for toxic reagents (Rizzi, Cendic, Vaiana, & Romeo, 2011).

Applications in Solid-Phase Peptide Synthesis

- Trichloroacetimidate Linker Usage : The application of trichloroacetimidate activated resins for the preparation of C-terminal amino-alcohol-containing peptides has shown to be an attractive method in solid-phase peptide synthesis, demonstrating the versatility of Fmoc-protected amino alcohols in enhancing synthetic procedures (Yan & Mayer, 2003).

Synthetic Methodologies for Amino Acid Derivatives

- Synthesis of Protected Amino Acids and Alcohols : Studies have reported on the synthesis of Fmoc-protected amino acids and alcohols, showcasing methods for the environmentally friendly protection of amines and amino acids in aqueous media. These approaches highlight the significance of Fmoc derivatives in the synthesis of bioactive compounds and peptides with potential applications in drug discovery and bioorganic chemistry (Gawande & Branco, 2011).

Mechanism of Action

Target of Action

The primary target of 2-(2-Fmoc-aminoethylamino)ethanol is carbon dioxide (CO2) . This compound has been shown to have superior performance in CO2 separation compared to monoethanolamine .

Mode of Action

2-(2-Fmoc-aminoethylamino)ethanol interacts with its target by sorbing CO2 through its primary amine and desorbing CO2 through its secondary amine . This dual action allows the compound to effectively separate CO2 from other gases .

Biochemical Pathways

Its ability to sorb and desorb co2 suggests that it may play a role inregulating CO2 levels in various environments .

Result of Action

The primary result of the action of 2-(2-Fmoc-aminoethylamino)ethanol is the separation of CO2 from other gases . This can have various applications, such as in industries where CO2 separation is required.

Action Environment

The action, efficacy, and stability of 2-(2-Fmoc-aminoethylamino)ethanol can be influenced by various environmental factors. For instance, the presence of other gases could affect its ability to sorb and desorb CO2 . Additionally, factors such as temperature and pH could potentially influence its stability and efficacy.

Safety and Hazards

Future Directions

properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-(2-hydroxyethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3/c22-12-11-20-9-10-21-19(23)24-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20,22H,9-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOILHGKZUYLIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCNCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Fmoc-aminoethylamino)ethanol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

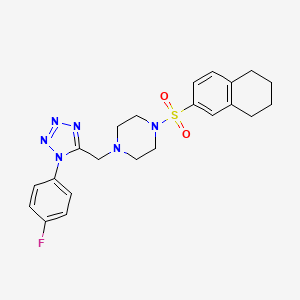

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-4-nitrobenzamide hydrochloride](/img/structure/B2461039.png)

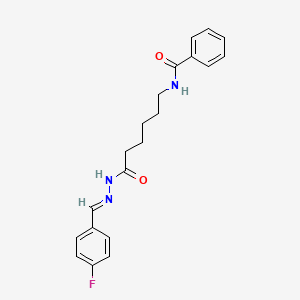

![N-[3-(2-Phenylimidazol-1-yl)propyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2461041.png)

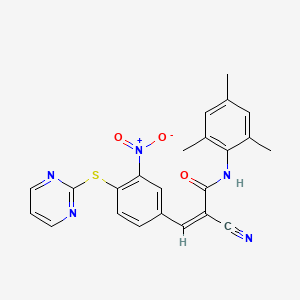

![2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2461048.png)

![3-(4-Chlorobenzyl)-8-(2-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2461049.png)

![N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2461051.png)

![3-benzyl-N-(2,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2461052.png)